structural properties and pKa of o-phenylhydroxylamine
structural properties and pKa of o-phenylhydroxylamine
An In-depth Technical Guide to the Structural Properties and pKa of o-Phenylhydroxylamine
Introduction
o-Phenylhydroxylamine (Phenoxyamine) is an organic compound with the chemical formula C₆H₇NO. As an isomer of the more commonly discussed N-phenylhydroxylamine, it possesses a unique structural arrangement where an amino group is attached to a phenyl ring via an oxygen atom, forming an O-arylhydroxylamine. This seemingly subtle distinction in connectivity imparts significantly different chemical and electronic properties, making it a molecule of interest for researchers in medicinal chemistry and synthetic organic chemistry. Its utility as a chemical intermediate stems from the reactive handles provided by the amine and the aromatic system.[1]
This guide provides a comprehensive exploration of the core physicochemical characteristics of o-phenylhydroxylamine. We will delve into its structural and electronic properties, analyze the factors governing its acid-base chemistry (pKa), and provide validated experimental and computational protocols for its synthesis and characterization. The insights herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Part 1: Structural Elucidation of o-Phenylhydroxylamine
The arrangement of atoms and the distribution of electrons in o-phenylhydroxylamine are fundamental to its reactivity and physical properties. A thorough understanding of its molecular geometry, conformational flexibility, and electronic landscape is paramount.
Molecular Geometry
The molecule consists of a planar phenyl group bonded to an oxygen atom, which in turn is bonded to a nitrogen atom.
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Phenyl Ring: The six carbon atoms of the benzene ring are sp² hybridized, resulting in a planar hexagonal geometry with C-C bond lengths characteristic of aromatic systems (approximately 1.39-1.40 Å) and internal C-C-C bond angles of 120°.
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C-O-N Linkage: The central oxygen atom is sp³ hybridized, adopting a bent geometry similar to that in water or ethers. The C-O-N bond angle is expected to be slightly larger than the H-O-H angle in water (104.5°) due to the steric bulk of the phenyl group, likely falling in the 109-112° range.
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Amino Group (-NH₂): The nitrogen atom is also sp³ hybridized with a lone pair of electrons, resulting in a trigonal pyramidal geometry.
For comparison, key geometric parameters for the parent hydroxylamine (NH₂OH) have been experimentally determined and provide a baseline for the -ONH₂ fragment.
| Parameter | Typical Value (Hydroxylamine) | Expected Value (o-Phenylhydroxylamine) |
| N-O Bond Length | 1.453 Å | ~1.45 Å |
| O-N-H Bond Angle | 107.0° | ~107° |
| H-N-H Bond Angle | 103.3° | ~103° |
| C-O (Aryl Ether) Bond Length | N/A | ~1.36 Å |
Conformational Analysis
The primary source of conformational flexibility in o-phenylhydroxylamine is the rotation around the C-O single bond (the C₁-O-N-H dihedral angle). The molecule's preferred conformation in solution is a balance between steric hindrance and electronic effects. The amino group is relatively small, suggesting a low rotational barrier. However, interactions between the -NH₂ group and the ortho-hydrogens of the phenyl ring will influence the potential energy surface.
Advanced techniques such as dynamic NMR spectroscopy, combined with computational chemistry, are required to fully characterize this behavior.[2] Such studies can elucidate the most stable conformers and the energy barriers between them, which is critical for understanding its interaction with biological targets or its role in stereoselective reactions.[2]
Electronic Properties
The electronic nature of o-phenylhydroxylamine is a delicate interplay between inductive and resonance effects of the -ONH₂ substituent.
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Inductive Effect: The oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the phenyl ring.
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Resonance Effect: The lone pair of electrons on the oxygen atom adjacent to the ring can be delocalized into the aromatic π-system, a positive resonance effect (+R). This effect increases electron density at the ortho and para positions.
The net effect is that the -ONH₂ group acts as an ortho, para-directing activator in electrophilic aromatic substitution reactions, though its activating strength is modulated by the competing inductive withdrawal. This electronic push-pull mechanism is fundamental to its chemical reactivity.
Part 2: Acidity and Basicity - The pKa of o-Phenylhydroxylamine
The pKa is a critical parameter that quantifies the acidity or basicity of a compound in solution, profoundly influencing its solubility, lipophilicity, and biological activity. For o-phenylhydroxylamine, the relevant equilibrium involves the protonation of the basic nitrogen atom.
Equilibrium: C₆H₅ONH₂ + H₂O ⇌ C₆H₅ONH₃⁺ + OH⁻
The pKa value refers to the acid dissociation constant of the conjugate acid, C₆H₅ONH₃⁺.
Conjugate Acid Dissociation: C₆H₅ONH₃⁺ + H₂O ⇌ C₆H₅ONH₂ + H₃O⁺
A specific experimental pKa value for o-phenylhydroxylamine is not prominently reported in the literature. However, we can predict its value through an understanding of influencing factors and describe robust protocols for its determination.
Factors Influencing pKa
The basicity of the nitrogen in o-phenylhydroxylamine is significantly influenced by the attached phenoxy group (C₆H₅O-). The electronegative oxygen atom pulls electron density away from the nitrogen via the N-O sigma bond, a powerful inductive effect. This withdrawal of electron density makes the nitrogen's lone pair less available for protonation, thereby decreasing its basicity compared to a simple alkylamine or even hydroxylamine itself. Consequently, the pKa of the conjugate acid (C₆H₅ONH₃⁺) is expected to be substantially lower than that of alkylammonium ions (pKa ≈ 10-11).
Protocol for pKa Determination (Theoretical)
In the absence of experimental data, the pKa can be accurately predicted using quantum chemical calculations. Density Functional Theory (DFT) provides a reliable framework for this purpose.[3][4]
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Geometry Optimization: Optimize the 3D structures of both the neutral base (C₆H₅ONH₂) and its protonated conjugate acid (C₆H₅ONH₃⁺) in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[3][5]
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Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the gas-phase Gibbs free energies (G_gas).
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Solvation Energy Calculation: Apply a continuum solvation model (e.g., PCM, CPCM) to the optimized gas-phase structures to calculate the Gibbs free energy of solvation (ΔG_solv) for both species in water.[4][6]
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Calculate Free Energy Change of Dissociation: Use a thermodynamic cycle to calculate the free energy change (ΔG°_aq) for the deprotonation of the conjugate acid in an aqueous solution.[4]
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ΔG°_aq = G_aq(Base) + G_aq(H⁺) - G_aq(Conj. Acid)
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Where G_aq(X) = G_gas(X) + ΔG_solv(X)
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The values for G_gas(H⁺) and ΔG_solv(H⁺) are well-established constants in the literature.[4]
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Calculate pKa: Convert the free energy change to a pKa value using the standard equation:
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pKa = ΔG°_aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).
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